molecular formula C15H18N2O2S B11480482 Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate

Cat. No.: B11480482
M. Wt: 290.4 g/mol
InChI Key: CTPMPGOUVXWKEW-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-cyano-5,6,7,8-tetrahydroquinoline with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then esterified using methyl iodide to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursorsThe reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its quinoline core, which is known for its pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and sulfanyl groups may also contribute to the compound’s activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-cyanoquinolin-2-yl)sulfanyl]benzoate
  • Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
  • Methyl 2-[(3-cyano-4,5,6,7-tetrahydroquinolin-2-yl)sulfanyl]propanoate

Uniqueness

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the sulfanyl group provides additional sites for chemical modification. The quinoline core is known for its versatility and biological activity, making this compound a valuable tool in various research applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate

InChI

InChI=1S/C15H18N2O2S/c1-15(2,14(18)19-3)20-13-11(9-16)8-10-6-4-5-7-12(10)17-13/h8H,4-7H2,1-3H3

InChI Key

CTPMPGOUVXWKEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=C(C=C2CCCCC2=N1)C#N

Origin of Product

United States

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